2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol
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Overview
Description
2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol is a complex organic compound that features a unique structure combining a chlorinated phenol with a fused furo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[2,3-c]pyridine Ring: This can be achieved through cyclization reactions involving pyridine derivatives and furans under specific conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Coupling Reaction: The final step involves coupling the chlorinated phenol with the furo-pyridine derivative, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Amino or thiol-substituted phenol derivatives.
Scientific Research Applications
2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[(furo[3,2-c]pyridin-4-yl)amino]phenol
- 2-Chloro-5-[(pyrimidin-2-yl)furo[2,3-c]pyridin-3-yl]amino]phenol
Uniqueness
2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
918340-58-6 |
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Molecular Formula |
C13H9ClN2O2 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
2-chloro-5-(furo[2,3-c]pyridin-7-ylamino)phenol |
InChI |
InChI=1S/C13H9ClN2O2/c14-10-2-1-9(7-11(10)17)16-13-12-8(3-5-15-13)4-6-18-12/h1-7,17H,(H,15,16) |
InChI Key |
FADKRPDUKKNLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=CC3=C2OC=C3)O)Cl |
Origin of Product |
United States |
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